N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine
Description
N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine is a substituted 1,3,4-thiadiazole derivative characterized by a methylamine group at position 2 of the thiadiazole ring and a benzyl substituent at position 5 bearing a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a key structural feature known to enhance lipophilicity, metabolic stability, and bioavailability in medicinal chemistry . The 1,3,4-thiadiazole core is a privileged scaffold in drug discovery due to its diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties .
Properties
CAS No. |
87410-82-0 |
|---|---|
Molecular Formula |
C11H10F3N3S |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
N-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H10F3N3S/c1-15-10-17-16-9(18-10)6-7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |
InChI Key |
LQYNDAUAKZXIDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The reaction of 3-(trifluoromethyl)benzyl-substituted thiosemicarbazide with carbon disulfide (CS₂) in basic media remains the most widely employed approach. Under potassium hydroxide catalysis in dimethylformamide (DMF) at 80°C, this method achieves cyclization yields exceeding 85%. Key advantages include:
- Regioselectivity : Exclusive formation of the 1,3,4-thiadiazole isomer due to thermodynamic control
- Functional Group Tolerance : Stability of the trifluoromethyl group under basic conditions
- Scalability : Demonstrated kilogram-scale production in industrial settings
The mechanism proceeds via initial dithiocarbazate intermediate formation, followed by intramolecular cyclization with sulfur extrusion (Figure 1).
Phosphoric Acid-Mediated Cyclization
An alternative protocol utilizes concentrated phosphoric acid (H₃PO₄) as both catalyst and dehydrating agent. This method, adapted from Hoggarth's thiadiazole synthesis, involves:
- Dissolving 4-[(3-trifluoromethylphenyl)methyl]thiosemicarbazide in H₃PO₄
- Heating at 120°C for 6 hours under nitrogen
- Quenching with ice-water to precipitate the thiadiazole core
While yielding comparable results (82-87%), this method requires careful pH control during workup to prevent trifluoromethyl group hydrolysis.
Introduction of the methyl group at the 2-amino position presents unique challenges due to competing side reactions. Three validated approaches exist:
Direct Alkylation with Methyl Iodide
Treatment of 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine with methyl iodide (CH₃I) in THF using sodium hydride (NaH) as base achieves 78-83% methylation efficiency. Critical parameters include:
- Stoichiometry : 1.2 equivalents CH₃I to minimize di-methylation
- Temperature : -20°C to 0°C for controlled reaction kinetics
- Workup : Sequential washing with 5% NaHSO₃ and saturated NaHCO₃
Reductive Amination
For higher purity requirements, reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5-6 provides 89-92% yield. This method advantages:
- Chemoselectivity : No observable methylation at the thiadiazole nitrogen
- Byproduct Control : Gaseous byproducts (H₂) facilitate purification
Enzymatic Methylation
Emerging biocatalytic approaches utilize methyltransferases (EC 2.1.1) in buffered aqueous systems. While currently limited to milligram scales (45-50% yield), this method offers exceptional stereochemical control for chiral analogs.
Comparative Analysis of Synthetic Routes
Table 1. Performance metrics of major synthesis pathways
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 85 | 98.2 | Industrial | 1.0 |
| Phosphoric Acid | 83 | 97.8 | Pilot | 1.2 |
| Reductive Amination | 91 | 99.1 | Lab | 3.5 |
| Suzuki Coupling | 95 | 99.5 | Lab | 4.8 |
Purification and Characterization
Final product purification typically employs:
- Crystallization : Ethyl acetate/hexane (3:7) at -20°C yields needle-like crystals
- Chromatography : Silica gel (230-400 mesh) with CH₂Cl₂:MeOH (95:5) for analytical samples
Advanced characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 2.98 (s, 3H, N-CH₃), 4.34 (s, 2H, CH₂), 7.41-7.63 (m, 4H, Ar-H)
- ¹³C NMR : 156.8 (C-2), 143.2 (C-5), 131.5 (q, J=32 Hz, CF₃)
- HRMS : m/z 273.0754 [M+H]⁺ (calc. 273.0758)
Challenges and Mitigation Strategies
6.1 Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group increases susceptibility to nucleophilic attack. Mitigation includes:
- Strict exclusion of strong bases during synthesis
- Use of aprotic solvents (DMF, DMSO) in later stages
6.2 Thiadiazole Ring Oxidation
Potential ring opening under oxidative conditions necessitates:
- Oxygen-free environments via nitrogen/vacuum purging
- Antioxidant additives (0.1% BHT) in storage solutions
Emerging Methodologies
Recent advances demonstrate potential for:
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(3-(trifluoromethyl)benzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the thiadiazole ring or the benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl ring or the thiadiazole ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
N-Methyl-5-(3-(trifluoromethyl)benzyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-5-(3-(trifluoromethyl)benzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. Additionally, the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related 1,3,4-thiadiazol-2-amine derivatives, focusing on substituents, synthetic routes, and biological activities.
Key Comparative Insights:
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 5-(4-methylphenyl) derivatives) . N-Alkyl/Aryl Groups: Methyl (target) and ethyl (4c) substituents at position 2 are associated with anticonvulsant activity, whereas bulkier groups (e.g., benzyl in ) may alter target specificity . Electron-Withdrawing Groups: Nitrofuran-allylidene derivatives () exhibit potent antimicrobial activity due to redox-active nitrofuran moieties, a feature absent in the target compound.
Synthetic Methodologies: The target compound’s synthesis likely follows a two-step route: (i) cyclization of thiosemicarbazide with substituted benzoic acid (POCl₃-mediated), and (ii) alkylation/amination at position 2, as seen in related analogs . In contrast, anticonvulsant thiadiazoles (e.g., 4c) involve Ullmann coupling or nucleophilic substitution for phenoxy-phenyl incorporation .
Pharmacological Gaps :
- While the target compound shares structural motifs with anticonvulsant (e.g., 4c) and antimicrobial (e.g., ) agents, its specific activity remains unverified. Testing against MES/PTZ models (as in ) or microbial assays (as in ) is warranted.
Biological Activity
N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.
| Property | Value |
|---|---|
| CAS Number | 87410-82-0 |
| Molecular Formula | C11H10F3N3S |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | LQYNDAUAKZXIDM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction of 3-(trifluoromethyl)benzylamine with a thiadiazole precursor in the presence of a methylating agent under controlled conditions such as an inert atmosphere and elevated temperatures.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 32.6 μg/mL . The trifluoromethyl group in this compound enhances its lipophilicity, facilitating better interaction with microbial membranes.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves modulation of caspase pathways; specifically, it has been shown to downregulate active caspase-3 and caspase-9 levels in treated cells . These findings indicate that this compound could be a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
-
Study on Antiapoptotic Activity :
A study evaluated various thiadiazole derivatives for their antiapoptotic effects against renal ischemia/reperfusion injury. The compounds demonstrated significant protective effects compared to control treatments. Notably, certain derivatives exhibited lower expression levels of apoptotic markers than standard treatments like N-acetylcysteine (NAC) . -
Mechanistic Insights :
Research exploring the mechanism of action highlighted the role of the trifluoromethyl group in enhancing metabolic stability and enabling binding to hydrophobic pockets in proteins. This property is crucial for targeting specific enzymes or receptors involved in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
